molecular formula C22H20N4O2S2 B2737392 2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide CAS No. 1203094-65-8

2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide

Cat. No.: B2737392
CAS No.: 1203094-65-8
M. Wt: 436.55
InChI Key: LWSJBBNLMOUEIX-UHFFFAOYSA-N
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Description

2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide is a complex synthetic compound designed for advanced pharmacological and chemical research. This acetamide derivative features a thiazole core substituted with a (4-methylbenzyl)thio group and is further functionalized with a (3-phenyl-1,2,4-oxadiazol-5-yl)methyl moiety. The strategic incorporation of these heterocyclic scaffolds—thiazole and 1,2,4-oxadiazole—is common in medicinal chemistry, as these structures are frequently investigated for their potential as allosteric modulators of therapeutic targets, such as metabotropic glutamate (mGlu) receptors . Compounds with these features are often explored for their biased modulation and probe-dependent effects, which are valuable for dissecting complex signaling pathways . The primary research applications of this compound are anticipated in the realm of drug discovery and neuroscience. Its molecular architecture suggests potential as a key intermediate or a final candidate for screening against various biological targets. Researchers may utilize it to develop novel therapeutic agents for psychiatric and neurologic disorders, given the established role of similar heterocyclic compounds in targeting central nervous system (CNS) receptors . The presence of the acetamide linker and sulfur-containing groups may contribute to its physicochemical properties, potentially favoring high gastrointestinal absorption and blood-brain barrier (BBB) permeation, which is critical for CNS-targeted research . This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2S2/c1-15-7-9-16(10-8-15)13-29-22-24-18(14-30-22)11-19(27)23-12-20-25-21(26-28-20)17-5-3-2-4-6-17/h2-10,14H,11-13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSJBBNLMOUEIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NCC3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities. This compound features a unique structure that may contribute to its pharmacological properties, making it a candidate for further investigation in drug development.

Structural Characteristics

The compound consists of a thiazole ring linked to a 4-methylbenzylthio group and an oxadiazole moiety. The structural formula can be represented as follows:

C18H18N2OS3\text{C}_{18}\text{H}_{18}\text{N}_2\text{OS}_3

This configuration suggests the potential for diverse interactions with biological targets due to the presence of various functional groups.

Antimicrobial Properties

Research indicates that derivatives of thiazole and oxadiazole possess significant antimicrobial properties. For instance, studies have shown that compounds with similar structural features exhibit potent activity against various bacterial and fungal strains. In particular, compounds related to this structure have demonstrated minimum inhibitory concentrations (MIC) in the range of 10.7–21.4 μmol/mL against pathogens such as Escherichia coli and Staphylococcus aureus .

Compound MIC (μmol/mL) Target Organisms
2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-(3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamideTBDBacterial and fungal pathogens

Anticancer Activity

The compound's potential anticancer activity is also noteworthy. Similar thiazole derivatives have been studied for their ability to inhibit cancer cell proliferation. For example, compounds with oxadiazole rings have shown promise in targeting specific cancer pathways, leading to apoptosis in cancer cells .

The biological activity of this compound may be attributed to its ability to interact with various enzymes and receptors. Binding studies suggest that it could inhibit specific enzymes by occupying their active sites or modulating allosteric sites, thereby influencing metabolic pathways critical for microbial survival and cancer cell growth .

Case Studies

Several case studies highlight the effectiveness of thiazole and oxadiazole derivatives:

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of thiazole derivatives against a panel of pathogens, revealing that compounds with similar structural motifs exhibited significant antibacterial activity with MIC values comparable to established antibiotics .
  • Anticancer Research : Another study focused on the anticancer properties of oxadiazole derivatives, demonstrating their capability to induce cell cycle arrest and apoptosis in various cancer cell lines .

Comparison with Similar Compounds

Structural Analogues from Patent Literature

and describe compounds with shared motifs, including thioether linkages, heterocyclic cores (e.g., thiazole, oxadiazole), and acetamide side chains. Key examples include:

Compound ID (Source) Core Structure Substituents Key Differences
Compound 45 Benzamide - 3-Methyl-1,2,4-oxadiazole methylthio
- 3,5-Dichloro-2-pyridinylaminoethyl
Replaces thiazole with benzamide; pyridine substituent instead of phenyl-oxadiazole
Compound 50 Benzamide - 3-Methyl-1,2,4-oxadiazole methylthio
- Ethyl(2-methylphenyl)aminoethyl
Alkylaminoethyl side chain instead of acetamide linkage
573705-89-2 1,2,4-Triazole - Allyl, thiophen-2-yl
- 4-(Benzyloxy)phenyl
Triazole core instead of thiazole; lacks oxadiazole moiety

Pharmacological Implications :

  • The thiazole-oxadiazole combination in the target compound may enhance π-π stacking interactions with biological targets compared to benzamide-based analogs .

Triazole and Thiazole Derivatives

–6 highlights triazole-thioacetamides and thiazole-acetamides with varied substituents:

Compound (Source) Core Structure Substituents Molecular Weight
780818-69-1 1,2,4-Triazole - 5-(2-Chlorobenzyl)thiazol-2-yl
- 4-Amino-5-methyl
424.9
573705-89-2 1,2,4-Triazole - Allyl, thiophen-2-yl
- 4-(Benzyloxy)phenyl
462.6
Target Compound Thiazole - 4-Methylbenzylthio
- 3-Phenyl-1,2,4-oxadiazole
~470 (estimated)

Key Observations :

  • The 1,2,4-oxadiazole in the target compound provides metabolic stability compared to triazole derivatives, which may undergo faster degradation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for this compound, and how can reaction yields be improved?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including thioether formation, cyclization, and amide coupling. Key parameters include:

  • Temperature control : Maintaining 0–5°C during thiol-thiazole coupling to minimize side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance nucleophilic substitution efficiency .
  • Catalysts : Triethylamine (TEA) or DMAP improves amide bond formation yields .
    • Analytical validation : Monitor intermediates via TLC and HPLC, with final product purity confirmed by NMR (¹H/¹³C) and HRMS .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

  • Methodological Answer :

  • NMR spectroscopy : Assign aromatic protons (δ 7.1–8.3 ppm) and thiazole/oxadiazole carbons (δ 150–165 ppm) to confirm regiochemistry .
  • Mass spectrometry : HRMS (ESI+) identifies molecular ion peaks with <2 ppm error .
  • X-ray crystallography : Resolves ambiguity in stereochemistry for crystalline derivatives .

Q. How do structural features (e.g., thiazole, oxadiazole) influence physicochemical properties?

  • Methodological Answer :

  • Thiazole : Enhances metabolic stability via π-π stacking with biological targets .
  • Oxadiazole : Improves solubility in polar solvents (logP ~2.5) and bioavailability .
  • 4-Methylbenzyl thioether : Increases lipophilicity, requiring formulation optimization (e.g., PEG-based carriers) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

  • Methodological Answer :

  • Core modifications : Replace the 4-methylbenzyl group with electron-withdrawing substituents (e.g., -CF₃) to enhance target binding .
  • Bioisosteric replacement : Substitute the oxadiazole with 1,2,3-triazole to improve metabolic stability .
  • Activity cliffs : Use comparative molecular field analysis (CoMFA) to map steric/electronic requirements for anticancer activity .

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Methodological Answer :

  • Orthogonal assays : Validate anti-proliferative activity via MTT, apoptosis (Annexin V), and cell-cycle arrest (PI staining) to rule out false positives .
  • Dose-response curves : Identify IC₅₀ discrepancies due to assay-specific cytotoxicity thresholds (e.g., mitochondrial vs. nuclear targets) .
  • Solvent controls : Ensure DMSO concentrations ≤0.1% to avoid nonspecific effects .

Q. Which computational methods predict target interactions and binding modes?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to simulate binding to kinases (e.g., EGFR or CDK2) with RMSD <2.0 Å .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes .
  • Pharmacophore modeling : Align electrostatic/hydrophobic features with known inhibitors (e.g., gefitinib for EGFR) .

Q. How does the compound’s stability under physiological conditions impact preclinical development?

  • Methodological Answer :

  • pH stability : Assess degradation kinetics in buffers (pH 1–9) via HPLC; optimize enteric coatings if unstable in gastric pH .
  • Oxidative stress : Test reactivity with glutathione (GSH) to predict hepatic metabolism .
  • Plasma stability : Incubate with human plasma (37°C, 24 hrs) and quantify parent compound via LC-MS/MS .

Q. What in vitro/in vivo models are suitable for evaluating its therapeutic potential?

  • Methodological Answer :

  • In vitro : Use 3D tumor spheroids for mimicking solid tumor microenvironments .
  • In vivo : Xenograft models (e.g., HCT-116 colorectal cancer) with dose regimens adjusted for murine metabolic scaling .
  • Toxicology : Assess hepatotoxicity in primary human hepatocytes and cardiotoxicity via hERG channel inhibition assays .

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